molecular formula C10H20F3NO3S B1280907 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate CAS No. 367522-96-1

1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate

Cat. No. B1280907
M. Wt: 291.33 g/mol
InChI Key: WZJDNKTZWIOOJE-UHFFFAOYSA-M
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Description

1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, also known as [BMPy][OTf], is an ionic liquid . It can be used as a solvent in various chemical reactions, including Rhodium-catalyzed regioselective hydroformylation reactions, direct asymmetric aldol condensation reactions, desulfurization of fuels, and nucleophilic aromatic substitution reactions .


Synthesis Analysis

The synthesis of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate involves the reaction of N, N’-butylmethylpyridinium chloride and potassium trifluoromethanesulfonate in acetone for 24 hours . The reaction solution is then filtered to remove solid impurities, and the acetone in the solution is removed by distillation to obtain the pure compound .


Molecular Structure Analysis

The molecular formula of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is C10H20F3NO3S . Its molecular weight is 291.33 . The structure of the molecule includes a pyrrolidinium ring with a butyl and a methyl group attached to one of the nitrogen atoms, and a trifluoromethanesulfonate anion .


Chemical Reactions Analysis

1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is used as a solvent in various chemical reactions . These include Rhodium-catalyzed regioselective hydroformylation reactions and direct asymmetric aldol condensation reactions . It can also be used in the desulfurization of fuels and nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is a liquid at room temperature . The compound has a refractive index of 1.43 and a specific gravity of 1.26 .

Scientific Research Applications

Rhodium-Catalyzed Regioselective Hydroformylation Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a solvent in rhodium-catalyzed regioselective hydroformylation reactions . Hydroformylation is a crucial process in organic synthesis, used to convert alkenes into aldehydes .
  • Methods and Procedures : While the exact procedures can vary, generally, the alkene, rhodium catalyst, and “1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate” are combined under a carbon monoxide and hydrogen atmosphere .
  • Results and Outcomes : The outcomes of these reactions are typically aldehydes, which are important intermediates in the synthesis of a variety of chemical products .

Direct Asymmetric Aldol Condensation Reaction

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a solvent in direct asymmetric aldol condensation reactions . Aldol condensation is a key reaction in organic chemistry, used to form carbon-carbon bonds .
  • Methods and Procedures : The reactants, typically a carbonyl compound and an enolizable aldehyde or ketone, are combined with “1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate” under suitable conditions .
  • Results and Outcomes : The outcomes of these reactions are typically β-hydroxy carbonyl compounds, which are important intermediates in the synthesis of a variety of chemical products .

Desulfurization of Fuels

  • Scientific Field : Chemical Engineering
  • Application Summary : This compound is used in the desulfurization of fuels . Desulfurization is an important process in the refining of fossil fuels, as it helps to reduce the sulfur content and thus the environmental impact of these fuels .
  • Methods and Procedures : While the exact procedures can vary, generally, the fuel is treated with “1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate” under suitable conditions to remove sulfur compounds .
  • Results and Outcomes : The outcome of this process is a fuel with reduced sulfur content, which can help to reduce the environmental impact of burning these fuels .

Nucleophilic Aromatic Substitution Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a solvent in nucleophilic aromatic substitution reactions . These reactions are a common method for introducing nucleophiles into aromatic rings .
  • Methods and Procedures : The aromatic compound and the nucleophile are combined with “1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate” under suitable conditions .
  • Results and Outcomes : The outcome of these reactions is typically an aromatic compound with the nucleophile introduced into the ring .

Safety And Hazards

The compound is classified as a skin irritant (H315) and an eye irritant (H319) . It may also cause respiratory irritation (H335) . Safety precautions include avoiding inhalation and contact with skin and eyes, and wearing protective gloves and eye protection .

properties

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.CHF3O3S/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)8(5,6)7/h3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJDNKTZWIOOJE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049285
Record name 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate

CAS RN

367522-96-1
Record name 1-Butyl-1-methylpyrrolidinium triflate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367522961
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Record name 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-BUTYL-1-METHYLPYRROLIDINIUM TRIFLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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